1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the naphthalene and pyridine derivatives. The key steps include:
Formation of Naphthalene Derivative: The naphthalene ring is functionalized with a methyl group through Friedel-Crafts alkylation.
Preparation of Pyridine Derivative: The pyridine ring is introduced via a nucleophilic substitution reaction.
Coupling Reaction: The naphthalene and pyridine derivatives are coupled using a palladium-catalyzed cross-coupling reaction.
Urea Formation: The final step involves the formation of the urea linkage through the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is explored for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
- 1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- 1-(Naphthalen-1-ylmethyl)-3-((1-(quinolin-2-yl)piperidin-4-yl)methyl)urea
Uniqueness
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(26-17-20-8-5-7-19-6-1-2-9-21(19)20)25-16-18-11-14-27(15-12-18)22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2,(H2,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBLSFAMALLLPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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